Welcome to the BenchChem Online Store!
molecular formula C10H10BrNO B8563210 4-(6-Bromopyridin-2-yl)-2-methylbut-3-yn-2-ol

4-(6-Bromopyridin-2-yl)-2-methylbut-3-yn-2-ol

Cat. No. B8563210
M. Wt: 240.10 g/mol
InChI Key: KADVCZZQCFOWEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08367706B2

Procedure details

n-Butyllithium (0.6 mL of 1.6M in hexanes, 0.96 mmol) was added to a cooled (−78° C.) solution of 2-bromo-6-ethynylpyridine (150 mg, 0.82 mmol) in tetrahydrofuran (4.1 mL). A tan slurry formed. The mixture was stirred for 30 minutes while warming to −30° C. at which time acetone (0.3 mL, 4.1 mmol) was added. The slurry dissolved to form a light orange solution. The reaction was stirred for an additional 2 hours while warming to 0° C. The reaction was quenched via the addition of saturated aqueous ammonium chloride and extracted with ethyl acetate (2×). The combined organics were dried over magnesium sulfate, filtered, concentrated in vacuo and purified via flash chromatography (0-50% ethyl acetate/hexanes) to afford the title compound as a white solid.
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
4.1 mL
Type
solvent
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.[Br:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]#[CH:14])[N:8]=1.[CH3:15][C:16]([CH3:18])=[O:17]>O1CCCC1>[Br:6][C:7]1[N:8]=[C:9]([C:13]#[C:14][C:16]([CH3:18])([OH:17])[CH3:15])[CH:10]=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
0.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
150 mg
Type
reactant
Smiles
BrC1=NC(=CC=C1)C#C
Name
Quantity
4.1 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0.3 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A tan slurry formed
ADDITION
Type
ADDITION
Details
was added
DISSOLUTION
Type
DISSOLUTION
Details
The slurry dissolved
CUSTOM
Type
CUSTOM
Details
to form a light orange solution
STIRRING
Type
STIRRING
Details
The reaction was stirred for an additional 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched via the addition of saturated aqueous ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified via flash chromatography (0-50% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C#CC(C)(O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.